molecular formula C8H13NO B3050787 1-(Prop-2-en-1-yl)piperidin-2-one CAS No. 28737-46-4

1-(Prop-2-en-1-yl)piperidin-2-one

Cat. No.: B3050787
CAS No.: 28737-46-4
M. Wt: 139.19 g/mol
InChI Key: ZOSRRDYQKDGLAU-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)piperidin-2-one is an organic compound with the molecular formula C8H13NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets. The exact mechanism of how this compound interacts with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Given the broad application of piperidine derivatives in pharmaceuticals , it is likely that this compound could influence multiple pathways

Result of Action

As a piperidine derivative, it may have potential pharmacological applications , but the specific results of its action require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with an allyl halide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Allyl Halide} \rightarrow \text{this compound} ]

Another method involves the use of microwave irradiation to facilitate the reaction between piperidine and an allyl ketone. This solvent-free and catalyst-free approach offers a more environmentally friendly alternative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where piperidine and allyl halides are reacted under controlled conditions. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Prop-2-en-1-yl)piperidin-2-one has found applications in several scientific research areas:

Comparison with Similar Compounds

Properties

IUPAC Name

1-prop-2-enylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSRRDYQKDGLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517787
Record name 1-(Prop-2-en-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-46-4
Record name 1-(Prop-2-en-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Piperidinone is deprotonated with NaH in DMF solution and reaction with allyl bromide, and 1-allyl-2-piperidinone is obtained by distillation. Ozonolysis in MeOH solution at -78° C., followed by reductive workup with Me2S, gives the aldehyde derivative, which is reductively aminated using diethylamine hydrochloride and NaBH4 to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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